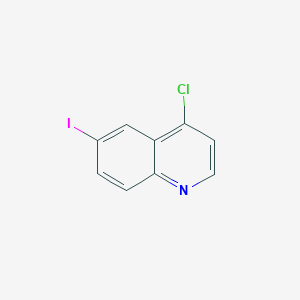

4-Chloro-6-iodoquinoline

Descripción

Significance of Quinolines as Heterocyclic Motifs in Contemporary Chemistry

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a cornerstone of modern medicinal and industrial chemistry. researchgate.netwikipedia.org This scaffold is not only prevalent in a variety of natural products, including alkaloids with significant physiological effects, but also serves as a fundamental building block in the synthesis of a wide array of pharmacologically active compounds. nih.govresearchgate.net The versatility of the quinoline ring system allows for the strategic placement of various functional groups, leading to a diverse range of molecules with applications as anticancer, antimalarial, antibacterial, and antiviral agents. nih.govnih.govbohrium.com Its unique structural features and the ability to modify its substituents have made it a privileged scaffold in drug discovery, enabling the design of novel bioactive molecules with improved efficacy and reduced side effects. nih.govorientjchem.org

Historical Context and Evolution of Quinoline Synthesis Methodologies

The journey of quinoline synthesis began in the 19th century with its initial isolation from coal tar. numberanalytics.com One of the earliest and most notable methods for its synthesis is the Skraup reaction, developed in 1880, which involves the reaction of aniline (B41778) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. numberanalytics.comwikipedia.orgslideshare.net This method, though historically significant, is known for its often violent reaction conditions. wikipedia.orgorgsyn.org

Over the years, numerous other named reactions have been developed to construct the quinoline core, each offering distinct advantages in terms of substrate scope and regioselectivity. These include:

The Combes Synthesis: This method utilizes the condensation of anilines with β-diketones, followed by acid-catalyzed cyclization to yield substituted quinolines. wikipedia.orgslideshare.net

The Doebner-von Miller Reaction: Aniline reacts with α,β-unsaturated carbonyl compounds in this synthesis. researchgate.net

The Friedländer Synthesis: This versatile reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing an α-methylene group, catalyzed by either acid or base. wikipedia.orgjk-sci.comnih.gov

These classical methods, along with others such as the Conrad-Limpach-Knorr and Pfitzinger syntheses, have been continuously refined and adapted, with modern iterations focusing on milder reaction conditions, improved yields, and greater functional group tolerance. nih.govpharmaguideline.comiipseries.org Recent advancements have even explored electrochemical approaches to the Friedländer synthesis, highlighting a move towards more sustainable and efficient methodologies. rsc.org

Overview of Halogenated Quinolines in Advanced Organic Synthesis

Halogenated quinolines are particularly valuable intermediates in advanced organic synthesis due to the reactivity of the carbon-halogen bond. researchgate.net The presence of halogen atoms, such as chlorine and iodine, on the quinoline scaffold provides strategic handles for a variety of cross-coupling reactions. These reactions allow for the introduction of diverse aryl, alkyl, and alkynyl groups, significantly expanding the chemical space accessible from a single halogenated precursor. researchgate.net

The differential reactivity of various halogens (I > Br > Cl) allows for selective, stepwise functionalization of di- or poly-halogenated quinolines. researchgate.netresearchgate.net This chemoselectivity is a powerful tool in the synthesis of complex, unsymmetrically substituted quinoline derivatives. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are frequently employed to forge new carbon-carbon and carbon-nitrogen bonds at the halogenated positions of the quinoline ring. researchgate.netresearchgate.netlibretexts.org This capability is crucial for the construction of molecules with tailored electronic and biological properties.

Research Scope and Objectives Pertaining to 4-Chloro-6-iodoquinoline

This article focuses specifically on the chemical compound This compound . As a di-halogenated quinoline, it serves as a prime example of a versatile building block in organic synthesis. The distinct electronic environments and inherent reactivity differences between the chlorine atom at the 4-position and the iodine atom at the 6-position make this molecule a subject of significant interest for selective chemical transformations.

The primary objective of this article is to provide a comprehensive overview of the chemical properties, synthesis, and key research applications of this compound. It will delve into the specific reactivity of each halogen substituent in cross-coupling reactions and explore how this differential reactivity is exploited in the synthesis of more complex diarylquinoline compounds. researchgate.netchemicalbook.com The discussion will be grounded in detailed research findings, including spectroscopic and crystallographic data where available, to present a thorough and scientifically accurate profile of this important chemical intermediate.

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-6-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXHGYKMODLJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457719 | |

| Record name | 4-Chloro-6-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40107-07-1 | |

| Record name | 4-Chloro-6-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-iodoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 4 Chloro 6 Iodoquinoline

The compound 4-Chloro-6-iodoquinoline is a solid at room temperature with a melting point in the range of 138-140°C. sigmaaldrich.com Its molecular formula is C₉H₅ClIN, and it has a molecular weight of approximately 289.50 g/mol . nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₅ClIN | nih.gov |

| Molecular Weight | 289.50 g/mol | nih.gov |

| Melting Point | 138-140°C | sigmaaldrich.com |

| Boiling Point | 338.4°C at 760 mmHg | sigmaaldrich.com |

| InChI Key | XPXHGYKMODLJBY-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Synthesis and Characterization

The synthesis of 4-Chloro-6-iodoquinoline typically involves a multi-step process. A common route starts with a precursor like 4-bromoaniline, which undergoes a series of reactions including cyclization to form a quinoline (B57606) ring, followed by chlorination and iodination steps. atlantis-press.com For instance, 6-bromoquinolin-4-ol (B142416) can be reacted with phosphorus oxychloride (POCl₃) to yield 6-bromo-4-chloroquinoline. atlantis-press.com Subsequent halogen exchange, where the bromo group is replaced by an iodo group, or a direct iodination reaction on a suitable precursor, can lead to the final product. Another approach involves the halogen exchange of 4,6-dichloroquinoline.

Characterization of this compound is achieved through standard analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS), are used to confirm the structure and purity of the compound. nih.gov

Advanced Applications in Medicinal Chemistry and Biological Research

4-Chloro-6-iodoquinoline as a Scaffold for Drug Discovery

The this compound core serves as a versatile template in drug discovery, enabling the synthesis of novel compounds with potential therapeutic applications. The reactivity of the chlorine atom at the 4-position and the iodine atom at the 6-position allows for selective functionalization, making it a key intermediate in the generation of extensive compound libraries for biological screening. researchgate.netresearchgate.net

The quest for new antibacterial agents to combat drug-resistant pathogens is a critical area of research. Derivatives of this compound have been explored for their potential antibacterial properties. For instance, the introduction of various substituents on the quinoline (B57606) ring system has led to the development of compounds with activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Research has shown that certain halogenated quinolines can effectively combat drug-resistant Gram-positive bacteria and their biofilms, with the specific halogenation pattern being a crucial determinant of their antimicrobial efficacy.

One area of investigation involves the synthesis of quinoline-thiazole derivatives. Although some of these compounds did not show activity against S. typhimurium and K. pneumoniae, others demonstrated significant antibacterial activity against S. aureus. acs.org For example, compounds 4g and 4m exhibited a minimum inhibitory concentration (MIC) of 7.81 µg/mL against S. aureus. acs.org Another study on quinoline derivatives reported compounds with excellent MIC values (ranging from 3.12 to 50 µg/mL) against various bacterial strains, including Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.govtandfonline.com

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4g | S. aureus | 7.81 | acs.org |

| 4m | S. aureus | 7.81 | acs.org |

| Compound 2 | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 | nih.govtandfonline.com |

| Compound 6 | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 | nih.govtandfonline.com |

The quinoline scaffold is a component of several established anticancer drugs. rsc.org Derivatives of this compound have been a focus of anticancer research due to their potential to inhibit key cellular processes in cancer cells. Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells through mechanisms that involve oxidative stress and DNA damage.

Studies on 4-anilinoquinolines have shown high inhibitory activity for the epidermal growth factor receptor (EGFR), which is often overexpressed in solid tumors. worktribe.com Furthermore, 4-phenoxyquinoline derivatives have been identified as antiproliferative compounds. worktribe.com The introduction of a 1,2,3-triazole system to the quinoline core has also been investigated, with some derivatives showing promising anticancer activity. mdpi.com For example, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c ) exhibited high activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines, with efficacies comparable to existing chemotherapy drugs. mdpi.com

Table 2: Anticancer Activity of a Selected Quinoline Derivative

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3c | C-32 (Melanoma) | Comparable to cisplatin/doxorubicin | mdpi.com |

| 3c | MDA-MB-231 (Breast Cancer) | Comparable to cisplatin/doxorubicin | mdpi.com |

| 3c | A549 (Lung Cancer) | Comparable to cisplatin/doxorubicin | mdpi.com |

Quinoline-based compounds have a long history in the fight against malaria, with chloroquine (B1663885) being a notable example. rsc.orgnih.gov The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. researchgate.net this compound serves as a valuable starting material for the synthesis of novel antimalarial candidates. researchgate.netlookchem.com

Research has shown that derivatives of this compound can exhibit potent anti-plasmodial activity. For instance, 4-aminoquinoline (B48711) derivatives have shown to be active against drug-resistant strains of P. falciparum. nih.gov The modification of the quinoline core at various positions has been explored to enhance antimalarial efficacy. Some studies have focused on developing endochin-like quinolones (ELQs) that target multiple stages of the malaria parasite's life cycle. nih.gov While some synthesized enaminones derived from aminoquinolines showed low antimalarial activity, the versatility of the quinoline scaffold continues to make it a promising area for antimalarial drug discovery. bohrium.com

Filariasis is a parasitic disease caused by nematode worms. Research into the antifilarial properties of quinoline derivatives has shown promise. In one study, enaminones derived from aminoquinolines were evaluated for their in vitro and in vivo activities against Brugia malayi, a causative agent of lymphatic filariasis. bohrium.com Several of these compounds demonstrated promising microfilaricidal and adulticidal effects. bohrium.com This suggests that the this compound scaffold could be a starting point for the development of new antifilarial drugs. bohrium.com

Mechanisms of Action for this compound Derivatives

Understanding the mechanisms through which this compound derivatives exert their biological effects is crucial for rational drug design and optimization. These compounds have been shown to interact with various molecular targets, leading to the modulation of key cellular pathways.

A primary mechanism of action for many quinoline derivatives is enzyme inhibition. smolecule.comsmolecule.com The halogenated structure of these compounds can enhance their binding affinity and selectivity towards specific enzymes.

Tyrosine Kinase Inhibition: Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant tyrosine kinase activity is a hallmark of many cancers. Derivatives of this compound have been investigated as tyrosine kinase inhibitors. nih.gov For example, This compound-3-carbonitrile (B3034737) derivatives have shown nanomolar inhibition of tyrosine kinases.

DNA Gyrase and Topoisomerase Inhibition: DNA gyrase and topoisomerase are essential enzymes involved in DNA replication, transcription, and repair in bacteria. Inhibition of these enzymes leads to bacterial cell death. Quinoline derivatives are known inhibitors of DNA gyrase and topoisomerase. The strong inhibition of DNA gyrase by certain 3-aminothiazol-quinolones highlights this mechanism as a key factor in their antibacterial activity. ccspublishing.org.cn

Modulation of Cellular Processes

The quinoline core, particularly when halogenated, is known to interact with various biological targets, leading to the modulation of critical cellular pathways. Derivatives of this compound have been investigated for their ability to influence processes essential for cell survival and proliferation.

For instance, research into trypanocidal agents has utilized 4-chloro-6-iodo-3-nitroquinoline (B3377760) as a key intermediate. acs.org The subsequent derivatives were studied for their effect on receptor-mediated endocytosis in the bloodstream form of the T. brucei parasite. acs.org This process is vital for the parasite's survival within its host, and its disruption represents a key therapeutic strategy. acs.org Furthermore, broader studies on quinoline-based compounds have demonstrated their capacity to affect multiple enzymatic systems. nih.gov This includes influencing the activity of proteins central to cell cycle regulation, such as p53 and p21, and modulating the expression of genes involved in apoptosis, like those from the BCL-2 family. nih.gov

Impact on Microbial Adhesion and Biofilm Development

Microbial biofilms represent a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. The initial step of biofilm formation is microbial adhesion, a target for novel anti-infective strategies. Studies have investigated iodo-quinoline derivatives for their effects on this crucial first stage of biofilm development. researchgate.net

A related compound, 5-chloro-7-iodoquinolin-8-ol (Clioquinol), has demonstrated both fungistatic and fungicidal activity against Candida albicans. nih.gov It effectively inhibits the formation of true hyphae, a morphological transition essential for biofilm integrity, in a concentration-dependent manner. nih.gov The mechanism is believed to involve interference with ion homeostasis in the fungal cell. nih.gov Other synthetic analogs, including various indole (B1671886) derivatives, have also shown the ability to suppress biofilm generation, in some cases more effectively than the antifungal agent fluconazole. nih.gov This highlights the potential of halogenated heterocyclic compounds in developing agents that can prevent or disrupt microbial communities.

Structure-Activity Relationship (SAR) Studies of Substituted Quinoline Derivatives

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For quinoline derivatives, SAR studies have provided critical insights into optimizing their therapeutic potential.

In the context of antileishmanial agents, modifications at the C-6 position of the quinoline ring have been shown to be significant. The introduction of a chlorine atom at this position resulted in a highly active derivative against Leishmania. mdpi.com Conversely, substituting with a fluoro atom or a methoxy (B1213986) group at the same position led to a considerable decrease in activity. mdpi.com This underscores the specific role of the chloro substituent at C-6 in conferring antileishmanial properties.

Further SAR studies on a series of substituted benzylthioquinolinium iodides as antifungal agents revealed that aromaticity is a key requirement for activity. nih.gov When the phenyl ring in the structure was replaced with a non-aromatic cyclohexyl ring, the compound's activity spectrum was significantly narrowed. nih.gov The electronic properties of substituents on this aromatic ring were also found to be critical; electron-withdrawing groups generally enhanced the antifungal potency against Cryptococcus neoformans. nih.gov

Table 1: Impact of C-6 Substitution on Antileishmanial Activity of Quinoline Derivatives This table is for illustrative purposes based on findings reported in the literature.

| C-6 Substituent | Relative Activity |

|---|---|

| -Cl | High |

| -F | Low |

| -OCH₃ | Low |

Computational Chemistry and Molecular Modeling in Drug Design

Computational techniques are indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and properties, thereby guiding the synthesis of more effective and safer drug candidates.

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a specific protein target. This approach has been applied to quinoline derivatives to elucidate their mechanism of action at the atomic level.

Docking studies have been instrumental in understanding how quinolone-based compounds inhibit the cytochrome bc1 complex of Plasmodium falciparum, a validated target for antimalarial drugs. researchgate.net These studies proposed that quinolone 3-esters target the Qo site of the enzyme, with the NH and carbonyl groups of the quinolone core being crucial for inhibitory activity. researchgate.net A closely related compound, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, was identified as a key building block for synthesizing a library of these inhibitors for SAR studies. researchgate.net In another study, molecular docking of a derivative synthesized from an iodoquinoline precursor, ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, demonstrated its interaction with the colchicine (B1669291) binding site of tubulin, suggesting a potential mechanism for its anticancer effects. researchgate.net

In addition to predicting binding, computational models are used to forecast a compound's pharmacokinetic profile, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties early in the drug discovery process is crucial for identifying candidates with favorable characteristics.

For this compound, physicochemical descriptors that influence its ADMET profile have been computed. For example, its XLogP3-AA value, an estimate of its lipophilicity, is calculated to be 3.5. nih.gov This value suggests moderate lipophilicity, which can influence properties like membrane permeability and oral bioavailability. Other computational efforts have focused on identifying hit compounds from large libraries that are predicted to possess favorable ADMET characteristics from the outset. acs.org The use of online platforms and specialized software allows for the in silico prediction of a wide range of pharmacokinetic properties, guiding the selection and optimization of lead compounds long before they are synthesized and tested in biological systems. malariaworld.org

Table 2: Selected Computed Physicochemical Properties of this compound Data sourced from PubChem. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅ClIN |

| Molecular Weight | 289.50 g/mol |

| XLogP3-AA | 3.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-chloro-6-iodoquinoline, both ¹H (proton) and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. The aromatic region of the spectrum for this compound is expected to show five distinct signals corresponding to the five protons on the quinoline (B57606) ring system. The electron-withdrawing effects of the nitrogen atom and the halogen substituents (chlorine and iodine) influence the chemical shifts, causing the protons to appear in the downfield region, typically between 7.5 and 9.0 ppm. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling with adjacent protons, are critical for assigning each proton to its specific position on the ring.

¹³C NMR Spectroscopy: In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives a single signal. This compound has nine carbon atoms, all of which are part of the aromatic quinoline core, resulting in nine distinct signals. The chemical shifts are spread over a wider range than in ¹H NMR, generally from 90 to 155 ppm. nih.govoregonstate.edu Carbons directly bonded to electronegative atoms like nitrogen (C4, C8a), chlorine (C4), and iodine (C6) are significantly deshielded and appear at the lower end of this range. Computational methods can be used to predict these chemical shifts with a high degree of accuracy, aiding in the definitive assignment of each carbon signal. nih.gov

Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Carbon Position | Predicted Chemical Shift (ppm) |

| H-2 | ~8.7 | d (doublet) | C-2 | ~151 |

| H-3 | ~7.6 | d (doublet) | C-3 | ~123 |

| H-5 | ~8.5 | d (doublet) | C-4 | ~144 |

| H-7 | ~7.9 | dd (doublet of doublets) | C-4a | ~128 |

| H-8 | ~8.2 | d (doublet) | C-5 | ~138 |

| C-6 | ~95 | |||

| C-7 | ~136 | |||

| C-8 | ~129 | |||

| C-8a | ~150 |

Note: The values presented are estimations based on known substituent effects on the quinoline ring system and should be confirmed by experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₉H₅ClIN), high-resolution mass spectrometry (HRMS) can confirm its elemental composition. The monoisotopic mass is calculated to be approximately 288.9155 Da. A key feature in the mass spectrum is the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: the M⁺ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with an intensity ratio of about 3:1, which is a characteristic signature for a monochlorinated compound. miamioh.edu

Under electron ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, charged fragments. The analysis of these fragments provides structural information. libretexts.orgchemguide.co.uk Common fragmentation pathways for halogenated quinolines include:

Loss of Iodine: A primary fragmentation is often the cleavage of the weakest bond, the C-I bond, leading to a significant fragment ion at [M-I]⁺.

Loss of Chlorine: Subsequent loss of the chlorine atom can occur, resulting in an [M-Cl]⁺ or [M-I-Cl]⁺ fragment.

Loss of HCN: The quinoline ring itself can fragment, typically by losing a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for quinolines that results in a C₈H₄ fragment ion. mcmaster.ca

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is dominated by absorptions characteristic of its aromatic and halogenated structure. astrochem.orgresearchgate.netresearchgate.net

Expected Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretching | Aromatic Ring |

| 1600 - 1450 | C=C and C=N Stretching | Quinoline Ring System |

| 900 - 675 | C-H Out-of-plane Bending | Aromatic Ring |

| 850 - 550 | C-Cl Stretching | Aryl Chloride |

| 600 - 500 | C-I Stretching | Aryl Iodide |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise positions of each atom.

For this compound, a successful single-crystal X-ray analysis would provide unambiguous confirmation of its structure. It would yield precise data on bond lengths (e.g., C-C, C-N, C-Cl, C-I), bond angles, and the planarity of the quinoline ring system. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as π-π stacking, which are common in planar aromatic systems. While this technique is exceptionally powerful, its application is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a challenging step.

Chromatographic Techniques (e.g., TLC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture.

Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and widely used method for monitoring the progress of a chemical reaction. nih.gov In the synthesis of this compound, small aliquots of the reaction mixture can be spotted onto a TLC plate alongside the starting materials. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product, this compound, will appear and intensify. The product will have a unique retention factor (Rƒ) value under a specific solvent system, which is determined by its polarity and interaction with the stationary phase. The completion of the reaction is indicated when the starting material spot is no longer visible.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of a final compound. slideshare.net A sample of purified this compound is dissolved in a suitable solvent and injected into the HPLC system. The compound travels through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure. sielc.com A pure sample should ideally yield a single, sharp peak in the chromatogram at a characteristic retention time. The purity of the sample can be accurately quantified by measuring the area of the peak, which is proportional to the concentration of the compound. This method is crucial for ensuring that the compound meets the high purity standards required for subsequent research applications. researchgate.net

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel 4-Chloro-6-iodoquinoline Analogues with Enhanced Biological Activity

The this compound core is a promising scaffold for the development of new therapeutic agents. Future research will focus on the rational design and synthesis of novel analogues with enhanced potency and selectivity against a range of biological targets.

Antimicrobial Agents: Researchers have begun to explore the antimicrobial potential of iodo-quinoline derivatives. A recent study detailed the synthesis of a library of 2-(substituted-phenyl)-6-iodoquinoline-4-carboxylic acids and styryl-quinoline derivatives. nih.gov The antimicrobial activity of these compounds was tested against Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis. nih.gov Notably, many of these derivatives exhibited significant antibacterial effects against the Gram-positive bacterium S. epidermidis and varying degrees of antifungal activity against C. parapsilosis. nih.gov However, they were found to be inactive against the Gram-negative bacterium K. pneumoniae, likely due to the presence of its protective outer membrane. nih.gov The study highlighted that the nature of the substituent on the quinoline (B57606) core plays a crucial role in determining the level of antimicrobial action. nih.gov Future work will likely involve the synthesis of a broader range of derivatives with diverse functional groups to optimize their antimicrobial spectrum and efficacy.

Antiviral Compounds: The quinoline scaffold is a known component of several antiviral drugs. Analogues of amodiaquine, which feature a 4-(quinolin-4-ylamino)phenol structure, have been synthesized and evaluated for their activity against SARS-CoV-2. jst.go.jp In one study, 4-chloro-7-iodoquinoline was used as a starting material to synthesize a novel amodiaquine analogue. jst.go.jp While this specific analogue did not show the highest potency, the study demonstrated the potential of iodo-substituted quinolines in antiviral drug design. jst.go.jp Another area of investigation involves the development of non-nucleoside anti-Hepatitis B Virus (HBV) agents. A series of 4-aryl-6-chloro-quinoline derivatives have been synthesized and shown to inhibit HBV DNA replication, with some compounds exhibiting low cytotoxicity and high selectivity indices. nih.gov Building on this, future research could explore the introduction of an iodine atom at the 6-position of these 4-aryl-quinolines to potentially enhance their anti-HBV activity.

Anticancer Therapeutics: The 4-anilinoquinazoline and 4-anilinoquinoline structures are well-established pharmacophores in the design of anticancer agents, particularly as kinase inhibitors. nih.govdurham.ac.uk The synthesis of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines has been reported, with some compounds demonstrating promising antiproliferative activity against various cancer cell lines. nih.gov Given the structural similarities, future efforts will likely focus on synthesizing 4-anilino-6-iodoquinoline derivatives and evaluating their anticancer potential. The iodine atom can serve as a handle for further functionalization or may itself contribute to enhanced biological activity through halogen bonding or altered pharmacokinetic properties. Research into quinoline-based dihydrazone derivatives has also shown promising anticancer activity, with some compounds exhibiting potent antiproliferative effects against human breast cancer cells by inducing apoptosis. rsc.org The incorporation of the this compound moiety into such dihydrazone structures could lead to the discovery of novel and potent anticancer agents.

Exploration of New Catalytic Systems for Efficient Transformations

The presence of two distinct carbon-halogen bonds (C-Cl and C-I) in this compound makes it an ideal substrate for exploring and developing novel catalytic systems for selective cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Suzuki, Negishi, and Heck reactions, are powerful tools for forming carbon-carbon bonds. nobelprize.orgnih.gov These reactions typically proceed via an oxidative addition of an organohalide to a palladium(0) complex. nobelprize.org The differential reactivity of the C-I and C-Cl bonds in this compound (the C-I bond being more reactive towards oxidative addition) allows for sequential, site-selective functionalization. Future research will focus on developing new palladium catalyst systems with tailored ligands to achieve even greater control and efficiency in these transformations. rsc.org This will enable the synthesis of complex, multifunctional quinoline derivatives that would be difficult to access through other means. The development of domino Heck/intermolecular cross-coupling reactions also presents an exciting avenue for the efficient synthesis of complex isoquinoline and, by extension, quinoline derivatives. rsc.org

Copper-Catalyzed Reactions: Copper-catalyzed reactions have emerged as a cost-effective and versatile alternative to palladium-based methods for certain transformations. rsc.orgresearchgate.netnih.gov Copper catalysts can be employed for N-arylation and the synthesis of quinoline-4-thiols, for example. nih.gov Future work will likely explore the development of novel copper-ligand systems that can selectively activate either the C-I or C-Cl bond of this compound, allowing for complementary synthetic strategies to those offered by palladium catalysis. The use of copper catalysis in domino reactions to construct the quinoline ring system itself is also an area of active research. rsc.org

C-H Activation: Direct C-H activation is a rapidly developing field in organic synthesis that offers a more atom-economical approach to functionalization by avoiding the need for pre-halogenated substrates. nih.gov While this compound is already functionalized, C-H activation techniques could be employed to modify the other positions on the quinoline ring. Future research may focus on developing catalytic systems that can selectively functionalize the C-H bonds of this compound derivatives, further expanding the accessible chemical space and enabling the synthesis of highly substituted and complex quinoline structures.

Advanced Material Science Applications (e.g., Organic Electronics, Fluorescent Probes)

The quinoline scaffold is known to be a component of various functional materials due to its photophysical and electronic properties. nih.gov The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel materials with tailored properties.

Organic Electronics: Quinoline derivatives are utilized in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). bldpharm.com The ability to systematically modify the 4- and 6-positions of the quinoline ring through cross-coupling reactions allows for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels, of the resulting materials. Future research will involve the synthesis of conjugated polymers and small molecules incorporating the this compound core to explore their potential as emissive materials, charge transporters, or hosts in OLED devices. The heavy iodine atom could also promote intersystem crossing, potentially leading to applications in phosphorescent OLEDs.

Fluorescent Probes: The quinoline ring system is inherently fluorescent, and its emission properties are sensitive to the local environment. This makes quinoline derivatives attractive candidates for the development of fluorescent probes for sensing and imaging. By attaching specific recognition moieties to the 4- or 6-position of the quinoline core, it is possible to design probes that exhibit a change in their fluorescence upon binding to a target analyte. Future work will focus on synthesizing this compound-based probes for the detection of metal ions, anions, and biologically relevant molecules. The versatility of the dual halogenation will allow for the straightforward introduction of a wide range of functionalities to create a diverse library of sensors.

Integration with Combinatorial Chemistry and High-Throughput Screening

The ability to perform selective and sequential functionalization of this compound makes it an ideal scaffold for combinatorial chemistry. By reacting the more reactive C-I bond with one set of building blocks and the C-Cl bond with another, large libraries of structurally diverse quinoline derivatives can be rapidly synthesized.

This approach, coupled with high-throughput screening, will accelerate the discovery of new compounds with desirable biological activities or material properties. For instance, a library of 4-amino-6-aryl-quinolines could be synthesized and screened against a panel of protein kinases to identify new anticancer drug candidates. Similarly, a library of quinoline-based materials could be synthesized and screened for their photophysical properties to identify promising candidates for OLED applications. The generation of a library of iodo-quinoline derivatives has already been shown to be a successful strategy for identifying novel antimicrobial agents. nih.gov

Development of Diagnostic Tools Utilizing this compound Derivatives

The quinoline scaffold can be a valuable platform for the development of molecular imaging agents for diagnostic applications, particularly in Positron Emission Tomography (PET). nih.gov PET is a non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting radionuclides, such as fluorine-18, to visualize and quantify biological processes in vivo. mdpi.com

Future research in this area will focus on using this compound as a scaffold for the development of novel PET radiotracers. nih.gov The synthetic handles at the 4- and 6-positions allow for the attachment of targeting vectors (e.g., peptides or small molecules that bind to specific receptors) and the introduction of the radionuclide. For example, a targeting moiety could be installed at the 6-position via a Suzuki coupling, followed by the introduction of fluorine-18 at the 4-position via nucleophilic substitution of the chloride. Such radiotracers could be used for the early diagnosis of cancer, monitoring disease progression, and evaluating the response to therapy. The development of pyrazole-based radiotracers has demonstrated the utility of heterocyclic scaffolds in PET imaging, providing a roadmap for the development of quinoline-based agents. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical safety protocols for synthesizing 4-Chloro-6-iodoquinoline in the laboratory?

- Methodological Answer : When synthesizing this compound, researchers must adhere to strict safety measures. Protective equipment (gloves, goggles, lab coats) is mandatory to prevent skin/eye contact. Waste must be segregated and disposed of via professional hazardous waste management systems to avoid environmental contamination. Experimental protocols should prioritize inert atmospheres (e.g., nitrogen) to minimize reactive byproducts. Handling iodinated compounds requires careful control of light and temperature to prevent decomposition .

Q. How can researchers optimize the purification of this compound to achieve high purity (>98%)?

- Methodological Answer : Purification typically involves column chromatography with silica gel, using a gradient of ethyl acetate/hexane. Recrystallization in ethanol or acetonitrile is recommended for large-scale batches. Analytical HPLC with a C18 column (acetonitrile/water mobile phase) can validate purity. Note that residual solvents (e.g., DCM) must be thoroughly removed under reduced vacuum to avoid interference in downstream applications .

| Purification Parameter | Optimal Condition |

|---|---|

| Column Chromatography | Silica gel, 60–120 mesh |

| Mobile Phase (Gradient) | 10–30% ethyl acetate in hexane |

| Recrystallization Solvent | Ethanol (anhydrous) |

| Purity Validation | HPLC (λ = 254 nm) |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR in CDCl₃ to confirm substitution patterns (e.g., chlorine at C4, iodine at C6).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (289.5 g/mol) and isotopic patterns (iodine’s characteristic isotopic clusters).

- FT-IR : Peaks at ~560 cm⁻¹ (C-I stretch) and ~740 cm⁻¹ (C-Cl stretch) confirm functional groups .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound for drug design?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) for light atoms and LANL2DZ for iodine are effective. Compute HOMO-LUMO gaps to assess reactivity, and electrostatic potential maps to identify nucleophilic/electrophilic sites. Validate against experimental UV-Vis spectra (λmax ~320 nm). Becke’s exchange-correlation functional with exact-exchange terms improves accuracy for halogenated systems .

| DFT Parameter | Recommended Value |

|---|---|

| Functional | B3LYP |

| Basis Set (C, H, N, Cl) | 6-31G(d) |

| Basis Set (I) | LANL2DZ |

| Solvent Model | PCM (acetonitrile) |

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. To address this:

Reproducibility Checks : Repeat assays under identical conditions (pH, temperature, solvent).

Metabolite Analysis : Use LC-MS to detect degradation products interfering with activity.

Computational Validation : Compare molecular docking results (e.g., AutoDock Vina) across protein conformers to identify binding mode inconsistencies .

Q. How can researchers design mechanistic studies to elucidate the role of iodine in this compound’s reactivity?

- Methodological Answer : Isotopic labeling (e.g., I → I) tracks iodine’s participation in cross-coupling reactions (e.g., Suzuki-Miyaura). Kinetic isotope effect (KIE) studies and X-ray absorption spectroscopy (XAS) at the iodine L-edge reveal electronic transitions during bond activation. Compare with non-iodinated analogs to isolate iodine-specific effects .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit IC50 values via a four-parameter logistic model. Report 95% confidence intervals and assess goodness-of-fit (R² > 0.98). For outliers, apply Grubbs’ test (α = 0.05) and repeat experiments in triplicate .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s guidelines:

- Experimental Section : Specify reaction scales, equivalents, and purification details.

- Supporting Information : Include NMR spectra (with integration values), HPLC chromatograms, and crystallographic data (if available).

- Ethics Compliance : Disclose safety protocols and waste management practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.